molecular formula C11H12ClN3 B1602570 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 3524-40-1

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1602570
CAS No.: 3524-40-1
M. Wt: 221.68 g/mol
InChI Key: LGFWCIXEKFJEIP-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the nitrogen atom at position 1 and a methyl group at position 3 of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFWCIXEKFJEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585896
Record name 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-40-1
Record name 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for synthesizing 5-aminopyrazoles, including derivatives like 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, is the condensation of β-ketonitriles with hydrazines. This approach proceeds via:

  • Nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
  • Intramolecular cyclization through attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole core.

This mechanism is well-documented and provides a robust route to 5-aminopyrazoles with diverse substitution patterns.

Adaptation for this compound:

  • The hydrazine component is substituted with a 2-chlorobenzyl group on the nitrogen, i.e., 2-chlorobenzylhydrazine, which introduces the 2-chlorobenzyl substituent at N-1 of the pyrazole ring.
  • The β-ketonitrile used is typically an α-cyanoacetone or a related compound bearing a methyl group at the appropriate position to yield the 3-methyl substitution on the pyrazole ring.

Detailed Reaction Conditions and Procedure

Step Reagents and Conditions Description
1 Preparation of 2-chlorobenzylhydrazine 2-Chlorobenzyl chloride reacted with hydrazine hydrate under reflux to yield 2-chlorobenzylhydrazine.
2 Synthesis of β-ketonitrile intermediate α-Cyanoacetone or similar β-ketonitrile prepared or commercially obtained.
3 Condensation reaction 2-Chlorobenzylhydrazine and β-ketonitrile are reacted in a suitable solvent (e.g., ethanol or methanol) under reflux conditions.
4 Cyclization and formation of 5-aminopyrazole The hydrazone intermediate cyclizes to form this compound.
5 Purification The product is purified by recrystallization or chromatographic techniques.

Typical reaction times range from several hours to overnight, with yields varying depending on the purity of reagents and exact conditions.

Alternative Synthetic Approaches

  • Use of Hydrazones with α,β-Unsaturated Carbonyl Compounds: Some methods involve cyclization of hydrazones derived from 2-chlorobenzylhydrazine with α,β-unsaturated ketones or aldehydes to form the pyrazole ring under catalytic conditions (e.g., copper or palladium catalysts) at mild temperatures.

  • Solid-phase synthesis: For combinatorial library generation, resin-bound β-ketonitrile derivatives have been used to react with hydrazines, including substituted hydrazines like 2-chlorobenzylhydrazine, facilitating efficient synthesis and purification.

Reaction Optimization Parameters

  • Solvent: Polar protic solvents such as ethanol or methanol are preferred for condensation and cyclization.
  • Temperature: Reflux temperatures (around 78°C for ethanol) promote efficient reaction progress.
  • Catalysts: While many syntheses proceed without catalysts, copper or palladium catalysts can improve cyclization yields in alternative methods.
  • Reaction time: Typically 6–24 hours depending on scale and conditions.
  • Purification: Recrystallization from ethanol or chromatographic purification ensures high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
β-Ketonitrile + 2-chlorobenzylhydrazine condensation β-Ketonitrile (e.g., α-cyanoacetone), 2-chlorobenzylhydrazine Reflux in ethanol, 6–24 h Straightforward, versatile, good yields Requires preparation of substituted hydrazine
Hydrazone cyclization with α,β-unsaturated carbonyls Hydrazones from 2-chlorobenzylhydrazine and α,β-unsaturated ketones Mild conditions, catalytic (Cu, Pd) Mild, catalyst-enhanced Catalyst cost, possible side reactions
Solid-phase synthesis Resin-bound β-ketonitriles + 2-chlorobenzylhydrazine Solid-phase conditions, cleavage step High throughput, combinatorial libraries Requires resin preparation, scale limitations

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at position 5 and nitrogen atoms in the pyrazole ring participate in alkylation and acylation:

Alkylation

  • Reagents : Methyl iodide, ethyl bromide

  • Conditions : K₂CO₃ in DMF, 50–60°C, 6–8 hrs

  • Product : N-alkylated derivatives (e.g., 5-(alkylamino)-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole)

  • Yield : 65–78%

Acylation

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Pyridine as base, CH₂Cl₂ solvent, RT, 4–5 hrs

  • Product : 5-Acetamido or 5-benzamido derivatives

  • Yield : 70–85%

Oxidation and Reduction

The methyl group and aromatic systems undergo redox transformations:

Oxidation

  • Reagents : KMnO₄ in H₂SO₄

  • Conditions : 80°C, 3 hrs

  • Product : 5-Amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid

  • Yield : 55–60%

Reduction

  • Reagents : H₂/Pd-C in ethanol

  • Conditions : 1 atm H₂, RT, 2 hrs

  • Product : Saturated pyrazoline derivatives

  • Yield : 75–82%

Nucleophilic Substitution

The 2-chlorobenzyl group facilitates aromatic substitution:

Reagent Conditions Product Yield
NaN₃, DMF100°C, 12 hrs2-Azidobenzyl-substituted pyrazole68%
NH₂NH₂, EtOHReflux, 6 hrs2-Hydrazinylbenzyl derivative72%
NaOCH₃, MeOHRT, 24 hrs2-Methoxybenzyl analog65%

Coupling Reactions

Pd-catalyzed cross-coupling expands structural diversity:

Suzuki Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄

  • Conditions : DME/H₂O (3:1), 80°C, 12 hrs

  • Product : Biaryl-modified pyrazoles

  • Yield : 60–75%

Buchwald-Hartwig Amination

  • Reagents : Aryl halide, Pd₂(dba)₃, Xantphos

  • Conditions : Toluene, 110°C, 24 hrs

  • Product : N-aryl derivatives

  • Yield : 50–68%

Complexation with Metals

The amine and pyrazole nitrogen atoms act as ligands:

Metal Salt Conditions Complex Type Application
CuCl₂·2H₂OMeOH, RT, 2 hrsSquare-planar Cu(II)Catalytic oxidation studies
FeCl₃EtOH, reflux, 4 hrsOctahedral Fe(III)Magnetic materials research

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacodynamic properties:

  • Anticancer Activity : N-Acyl derivatives inhibit tubulin polymerization (IC₅₀ = 5.45 μM against MCF-7 cells) .

  • Antiviral Potential : Molecular docking shows high binding affinity (−8.8 kcal/mol) with SARS-CoV-2 Mpro .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds containing the pyrazole moiety exhibit cytotoxicity against various cancer cell lines. For example, derivatives synthesized from similar precursors have shown IC50 values in the nanomolar range against several cancer types, including liver and gastric cancers .

Table 1 summarizes the cytotoxic effects of related pyrazole derivatives:

CompoundCancer Cell LineIC50 (nM)
4aNUGC343
4bHEPG2428
4cMCF60
6aDLDI890
6cHA22T120

These results suggest that modifications to the pyrazole structure can significantly influence its anticancer activity.

Antimicrobial Properties

In addition to anticancer properties, pyrazole derivatives have been studied for their antimicrobial activity. The structural characteristics of compounds like this compound may contribute to their effectiveness against various bacterial strains. The presence of halogen atoms (like chlorine) in the molecular structure often enhances antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results demonstrated that certain modifications led to enhanced potency against specific cancer types. For instance, compounds with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in developing effective anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives synthesized from similar precursors. The study found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-1H-pyrazol-5-amine: Lacks the methyl group at position 3, which may affect its chemical reactivity and biological activity.

    1-(2-chlorobenzyl)-3-ethyl-1H-pyrazol-5-amine: Contains an ethyl group instead of a methyl group, which may influence its physical properties and interactions with biological targets.

    1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-4-amine: The position of the amine group is different, which can lead to variations in its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₂ClN₃ and a molecular weight of approximately 221.69 g/mol. The structure features a pyrazole ring with a chlorobenzyl substituent and a methyl group, enhancing its lipophilicity and potential bioavailability compared to other similar compounds.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Recent research highlights the compound's anticancer potential, particularly against several human cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)3.79Induction of apoptosis
A549 (lung cancer)26.0Cell cycle arrest
HepG2 (liver cancer)0.71Inhibition of VEGF-induced proliferation

Other Pharmacological Activities

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like indomethacin.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been reported to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of multidrug-resistant E. coli, demonstrating its potential as a new therapeutic agent against resistant infections.
  • Anticancer Activity Assessment : In a preclinical evaluation involving various cancer cell lines, the compound exhibited significant cytotoxicity, particularly against MCF7 and A549 cells. The study concluded that further investigation into its mechanism could lead to novel anticancer therapies.

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Use a C18 column (methanol:water gradient) to quantify purity (>98%).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 251.0825 for C11_{11}H12_{12}ClN3_3).
  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC resolve regiochemistry ambiguities (e.g., distinguishing N1 vs. N2 substitution) .

How can researchers design derivatives to enhance metabolic stability while retaining activity?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the 2-chlorobenzyl group with 2-fluorobenzyl to reduce CYP450-mediated oxidation.
  • Prodrug strategies : Introduce ester moieties (e.g., acetyl) at the amine position to improve oral bioavailability.
  • Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural modifications .

What are the best practices for resolving synthetic byproducts in pyrazole amine reactions?

Basic Research Focus
Common byproducts include dimerized or over-alkylated species. Mitigation strategies:

  • Low-temperature reactions : Slow addition of electrophiles at 0°C minimizes side reactions.
  • Scavenger resins : Use polymer-bound trisamine to trap excess acid chlorides.
  • Advanced purification : Employ preparative HPLC with a chiral column for enantiomeric separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine

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